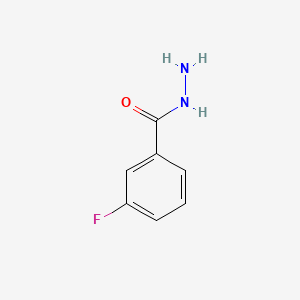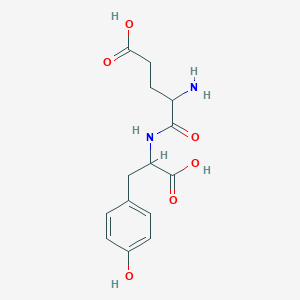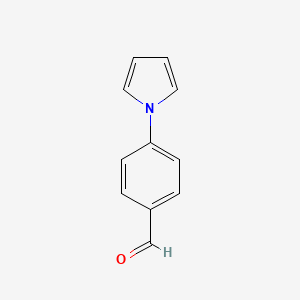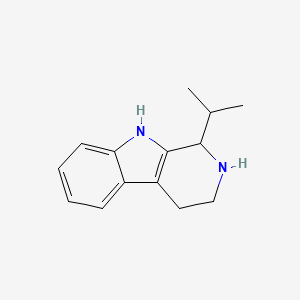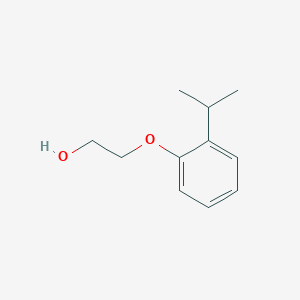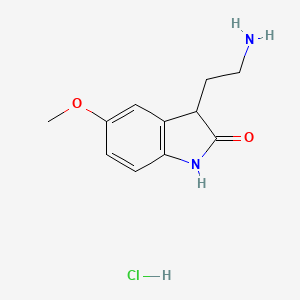
3-(2-Amino-ethyl)-5-methoxy-1,3-dihydro-indol-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, and its role or use in various applications .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Metabolite Profiling and Biomarker Identification
Indolic structure metabolites, such as 3-(2-Amino-ethyl)-5-methoxy-1,3-dihydro-indol-2-one hydrochloride, are garnering increasing interest for their role in non-infection diseases. A comprehensive review by Beloborodova et al. (2020) highlighted that metabolites like indole-3-acetic acid, indole-3-propionic acid, tryptamine, and indoxyl sulfate, which are associated with gut bacteria, have potential as biomarkers. Significant variations in these metabolites have been noted in cardiovascular, brain, or gastrointestinal diseases. The authors emphasized the clinical significance of certain indolic structure metabolites in diseases such as schizophrenia, depression, atherosclerosis, and colorectal cancer, suggesting that monitoring these metabolite levels could aid in disease diagnosis and treatment efficacy assessments (Beloborodova, Chernevskaya, & Getsina, 2020).
Emerging Psychoactive Substances
Katselou et al. (2015) reviewed a compound structurally similar to 3-(2-Amino-ethyl)-5-methoxy-1,3-dihydro-indol-2-one hydrochloride, known as 5-(2-aminopropyl)indole (5-IT). The paper highlighted the emergence of 5-IT as a new psychoactive substance, gaining attention for its potential pharmacological and toxicological impacts. The review presented an in-depth analysis of the substance’s chemistry, synthesis, pharmacological, and toxicological aspects, along with the methodologies for its detection and quantification in biological samples. The study aimed to provide comprehensive information on 5-IT for pharmacologists, toxicologists, forensic pathologists, and regulatory authorities, stressing the need for better international collaboration and legislation to address the public health concerns posed by such substances (Katselou et al., 2015).
Role in New Psychoactive Substances and Serotonin Syndrome
Schifano et al. (2021) conducted a systematic review examining the association between serotonin syndrome (SS) and the intake of new psychoactive substances (NPS), including compounds similar to 3-(2-Amino-ethyl)-5-methoxy-1,3-dihydro-indol-2-one hydrochloride. The study reviewed retrospective studies, case series, and case reports, identifying several NPS implicated in the occurrence of SS. The review underscored the need for clinicians to be aware of the potential risks associated with NPS and the challenges they pose in diagnosis and treatment due to their undetectability in routine drug screenings (Schifano et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
3-(2-aminoethyl)-5-methoxy-1,3-dihydroindol-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-15-7-2-3-10-9(6-7)8(4-5-12)11(14)13-10;/h2-3,6,8H,4-5,12H2,1H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGOLQYANYFEAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C2CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-ethyl)-5-methoxy-1,3-dihydro-indol-2-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

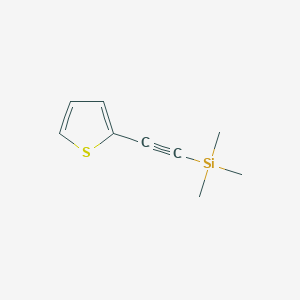
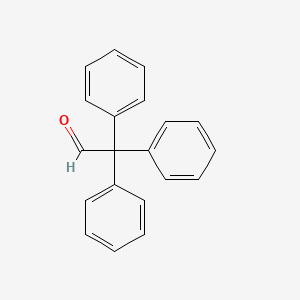
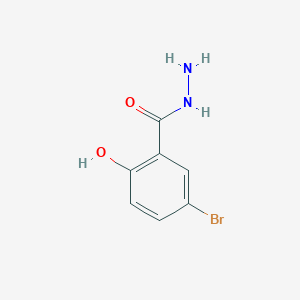
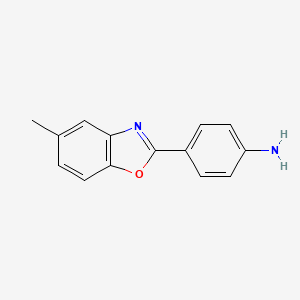
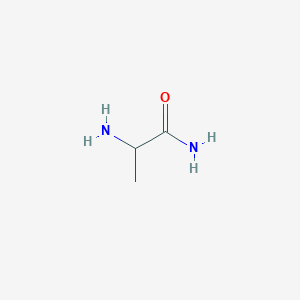

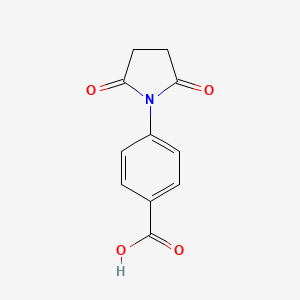
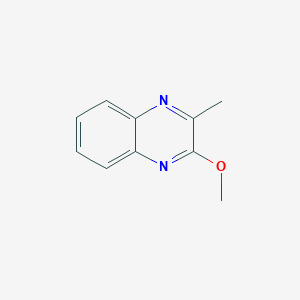
![2,3-Dihydrofuro[2,3-b]quinoline](/img/structure/B1330725.png)
